molecular formula C19H22FNO5S2 B3012121 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine CAS No. 2034609-20-4

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B3012121
CAS No.: 2034609-20-4
M. Wt: 427.51
InChI Key: UMJGVZKXDXUGSR-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine is a piperidine-based compound featuring dual sulfonyl groups: a benzylsulfonyl moiety at the 4-position and a substituted phenylsulfonyl group (3-fluoro-4-methoxy) at the 1-position. This structure combines aromatic sulfonamide motifs with a piperidine scaffold, a design strategy frequently employed in medicinal chemistry to enhance target binding and metabolic stability .

Properties

IUPAC Name

4-benzylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO5S2/c1-26-19-8-7-17(13-18(19)20)28(24,25)21-11-9-16(10-12-21)27(22,23)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJGVZKXDXUGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-fluoro-4-methoxyphenylsulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is further reacted with benzylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler piperidine derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce piperidine derivatives without the sulfonyl groups.

Scientific Research Applications

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could play a role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s unique dual sulfonyl substitution differentiates it from related piperidine derivatives. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Reference
4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine - 4-Benzylsulfonyl
- 1-(3-fluoro-4-methoxy-phenylsulfonyl)
Dual sulfonyl groups; fluorinated and methoxylated aromatic ring
4-[5-Benzylsulfanyl-4-(3-trifluoromethyl-phenyl)-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine - Triazole core
- Benzylsulfanyl and chlorophenylsulfonyl groups
Triazole ring enhances rigidity; trifluoromethyl group improves lipophilicity
N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 9) - 4-Hydroxypiperidine
- Nitrofuran carboxamide
Hydroxyl group increases polarity; nitrofuran may confer redox activity
4-(tert-Butyl)-1-((4-nitrophenyl)sulfonyl)piperidine (Compound 7) - tert-Butyl
- 4-Nitrophenylsulfonyl
Bulky tert-butyl group enhances steric hindrance; nitro group for reactivity

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Fluorinated Aromatic Rings: The 3-fluoro-4-methoxy substitution may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., Compound 9) .
  • Dual Sulfonyl Groups: Likely increases metabolic stability but may reduce solubility compared to mono-sulfonylated derivatives (e.g., Compound 10) .

Key Research Findings and Trends

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance binding to hydrophobic pockets in target proteins but may reduce bioavailability .
  • Polar Groups (e.g., -OH, -OMe) : Improve solubility but may shorten half-life due to increased metabolic susceptibility .

Structural Modifications for Optimization

  • Piperidine Ring Fluorination : Fluorine at the 4-position (as in Compound 11) improves selectivity for apoptosis pathways .
  • Sulfonyl vs.

Biological Activity

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological applications, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with both benzylsulfonyl and 3-fluoro-4-methoxyphenylsulfonyl groups. The synthesis typically involves multiple steps, beginning with the preparation of sulfonyl chlorides followed by their reaction with piperidine. The general synthetic route can be summarized as follows:

  • Synthesis of 3-Fluoro-4-methoxyphenylsulfonyl chloride : This intermediate is prepared through established sulfonation methods.
  • Formation of the piperidine intermediate : The sulfonyl chloride reacts with piperidine under basic conditions.
  • Final coupling : The intermediate is then reacted with benzylsulfonyl chloride to yield the target compound.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl groups may facilitate binding through hydrogen bonds or electrostatic interactions, potentially modulating enzyme activity or receptor signaling pathways.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders and melanoma. For instance, related compounds have shown promising results in inhibiting tyrosinase activity, with IC50 values indicating effective inhibition at low concentrations.

CompoundIC50 (μM)Notes
This compoundTBDPotential inhibitor based on structure
4-(4-Fluorobenzyl)piperazin-1-yl0.18Competitive inhibitor against AbTYR
Kojic Acid17.76Reference compound for comparison

Case Studies

In a comparative study, derivatives of piperazine similar to this compound were synthesized and evaluated for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The results demonstrated that certain modifications enhanced inhibitory potency significantly, suggesting that structural variations can lead to improved biological activity.

Research Applications

The compound's unique structural features position it as a candidate for various research applications:

  • Medicinal Chemistry : Investigated for its potential as a lead compound in drug development targeting skin pigmentation disorders.
  • Biochemical Research : Used to study enzyme kinetics and mechanisms of action related to melanin synthesis.
  • Material Science : Explored for its properties in developing new materials with specific functionalities.

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